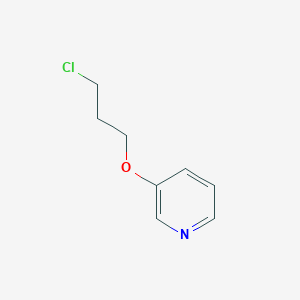

3-(3-Chloro-propoxy)-pyridine

Description

3-(3-Chloro-propoxy)-pyridine is a halogenated pyridine derivative characterized by a chloro-substituted propoxy chain at the 3-position of the pyridine ring. The chloro-propoxy substituent introduces unique electronic and steric properties, which may influence target binding, selectivity, and pharmacokinetics compared to related compounds.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

3-(3-chloropropoxy)pyridine |

InChI |

InChI=1S/C8H10ClNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 |

InChI Key |

NUQHXDYEFMSJMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 17 in ) are LSD1 inhibitors with submicromolar potency (Ki = 29 nM). Key features include:

- Piperidin-4-ylmethoxy group : Facilitates hydrogen bonding with Asp555 in LSD1’s active site, enhancing binding affinity .

- Substituent Effects: R6 Tolyl group: Occupies a hydrophobic pocket near Phe538 and Val333, improving potency . Electron-withdrawing groups (e.g., -CF₃, -CN) at R5 increase selectivity over monoamine oxidases (MAO-A/B) by >160-fold .

3-(3-Chloro-propoxy)-pyridine

- Lack of basic amine : Unlike piperidine-containing analogs, the absence of a protonatable nitrogen may limit interactions with acidic residues (e.g., Asp555), reducing LSD1 affinity.

Other Chloro-Substituted Pyridines

- 3-Chloro-6-hydrazinylpyridazine (): Exhibits reactivity in heterocyclic synthesis but lacks direct enzyme inhibition data.

- 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine (): Combines chloro and piperidine groups, though its biological activity remains uncharacterized.

Enzymatic Selectivity and Inhibition Mechanisms

Key Findings :

- Piperidine-containing analogs achieve high LSD1 selectivity due to complementary interactions with the enzyme’s substrate-binding pocket .

- Chloro-propoxy derivatives may exhibit off-target effects (e.g., MAO inhibition) if the chloro group participates in hydrophobic interactions similar to fluorinated groups in compound 22 (Ki MAO-B = 2.6 μM) .

Cellular Activity and Therapeutic Potential

Insights :

- Compound 17 reduces proliferation in leukemia and solid tumors (EC₅₀ = 280 nM–1.2 μM) without harming normal cells, highlighting the therapeutic window of LSD1 inhibitors .

- Chloro-propoxy derivatives may require structural optimization (e.g., adding a basic amine) to enhance epigenetic activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.